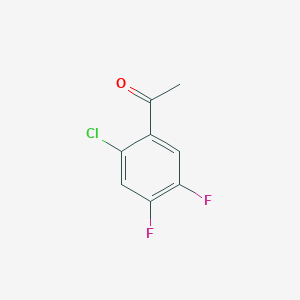

2'-Chloro-4',5'-difluoroacetophenone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2-chloro-4,5-difluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF2O/c1-4(12)5-2-7(10)8(11)3-6(5)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNODNMUCMFITCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1Cl)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10371399 | |

| Record name | 2'-Chloro-4',5'-difluoroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121872-94-4 | |

| Record name | 2'-Chloro-4',5'-difluoroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-Chloro-4',5'-difluoroacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2'-Chloro-4',5'-difluoroacetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2'-Chloro-4',5'-difluoroacetophenone, a key organic intermediate. The information compiled herein is intended to support research and development activities, particularly in the realm of medicinal chemistry and drug discovery.

Chemical Identity and Properties

This compound is an aromatic ketone characterized by the presence of chloro and difluoro substituents on the phenyl ring. Its unique structure makes it a valuable precursor in the synthesis of various pharmaceutical compounds.

CAS Number: 121872-94-4

Physicochemical Data

The following table summarizes the key quantitative data for this compound.

| Property | Value | Source |

| Molecular Formula | C₈H₅ClF₂O | N/A |

| Molecular Weight | 190.58 g/mol | N/A |

| Melting Point | 28 - 29 °C | N/A |

| Boiling Point | 211.4 °C | N/A |

| Density | 1.348 g/cm³ (Predicted) | N/A |

| MDL Number | MFCD00671761 | N/A |

Spectral Data

While specific spectral data is proprietary to various suppliers, typical analytical characterization would involve Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, ¹⁹F NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm the structure and purity.

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound is through a Friedel-Crafts acylation reaction.

Synthesis of this compound

This protocol details the acylation of 1-chloro-3,4-difluorobenzene.[1]

Reaction:

Materials:

-

1-chloro-3,4-difluorobenzene (29.7g, 0.2 mol)

-

Acetyl chloride (23.6g, 0.3 mol)

-

Aluminum chloride (40.0g, 0.3 mol)

-

Ice (250g)

-

Chloroform

-

Water

Procedure:

-

In a suitable reaction vessel, create a mixture of 1-chloro-3,4-difluorobenzene and aluminum chloride.

-

At a temperature of 20°C to 40°C, add acetyl chloride to the mixture.

-

Stir the mixture at 120°C for 2 hours.

-

While still hot, pour the mixture onto 250g of ice.

-

Extract the separated oil with chloroform.

-

Wash the combined organic extract with water.

-

Purify the product by distillation under reduced pressure to obtain this compound (boiling point: 65°C-67°C / 4-5 mmHg). The expected yield is approximately 82% (31.2g).[1]

Synthesis of 2-chloro-4,5-difluorobenzoic acid

This compound serves as a direct precursor to 2-chloro-4,5-difluorobenzoic acid (CDFBA), a crucial intermediate for pharmaceuticals.[1]

Reaction:

Materials:

-

This compound (19.1g, 0.1 mol)

-

12% Sodium hypochlorite solution (280.4g, 0.4 mol)

-

Concentrated hydrochloric acid

-

Dichloromethane

Procedure:

-

Add this compound to a 12% sodium hypochlorite solution.

-

Reflux the mixture for 4 hours.

-

After cooling, add concentrated hydrochloric acid dropwise until the pH reaches 1.

-

Dissolve the formed white crystals in dichloromethane.

-

Separate the aqueous phase and extract it twice with dichloromethane.

-

Combine the organic phases and evaporate the solvent to obtain white crystals of 2-chloro-4,5-difluorobenzoic acid. The expected yield is approximately 85.1% (16.4g).[1]

Applications in Drug Development

This compound is a significant building block in the synthesis of active pharmaceutical ingredients (APIs). Its primary utility lies in its conversion to 2-chloro-4,5-difluorobenzoic acid.[1] This acid is an important intermediate in the production of new antibacterial drugs, particularly fluoroquinolones, and cardiovascular drugs.[1] The presence of the fluorine and chlorine atoms in the final API can significantly influence its pharmacokinetic and pharmacodynamic properties.

Visualized Workflows

The following diagrams illustrate the synthesis pathways described above.

Safety and Handling

This compound is classified as an irritant. Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or under a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

2'-Chloro-4',5'-difluoroacetophenone chemical and physical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and reactivity of 2'-Chloro-4',5'-difluoroacetophenone. The information is intended to support researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development.

Chemical and Physical Properties

This compound is a halogenated aromatic ketone that serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its chemical structure and physical characteristics are summarized below.

Table 1: Chemical Identification

| Identifier | Value |

| IUPAC Name | 1-(2-Chloro-4,5-difluorophenyl)ethan-1-one |

| CAS Number | 212759-33-4 |

| Molecular Formula | C₈H₅ClF₂O |

| Molecular Weight | 190.57 g/mol |

| Canonical SMILES | CC(=O)C1=C(C=C(C=C1F)F)Cl |

| InChI Key | Not readily available |

Table 2: Physical Properties

| Property | Value | Reference |

| Melting Point | 28 - 29 °C | [1] |

| Boiling Point | 211.4 °C (predicted) | [1] |

| 65 - 67 °C at 4-5 mmHg | [2] | |

| Density | 1.348 ± 0.06 g/cm³ (predicted) | |

| Solubility | Insoluble in water. Soluble in chloroform. | [2] |

| Appearance | Information not available |

Spectral Data

Detailed spectral analyses are crucial for the unambiguous identification and characterization of this compound. While specific peak assignments and coupling constants are not extensively reported in publicly available literature, the following provides an overview of the expected spectral characteristics.

Table 3: Spectral Data Overview

| Technique | Description |

| ¹H NMR | The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl protons of the acetyl group. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the chlorine and fluorine substituents. |

| ¹³C NMR | The carbon NMR spectrum will display distinct signals for the carbonyl carbon, the methyl carbon, and the aromatic carbons. The carbon-fluorine couplings are expected to be observed. |

| Infrared (IR) Spectroscopy | The IR spectrum will prominently feature a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1680-1700 cm⁻¹. Other characteristic peaks will include C-H stretching and bending vibrations for the aromatic ring and the methyl group, as well as C-F and C-Cl stretching vibrations. |

| Mass Spectrometry (MS) | The mass spectrum will show the molecular ion peak (M+) corresponding to the molecular weight of the compound. The fragmentation pattern is expected to involve the loss of the acetyl group, chlorine, and fluorine atoms, leading to characteristic fragment ions. |

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Acylation

This protocol describes the synthesis of this compound from 1-chloro-3,4-difluorobenzene and acetyl chloride.[2]

Materials:

-

1-chloro-3,4-difluorobenzene (0.2 mol)

-

Acetyl chloride (0.3 mol)

-

Aluminum chloride (AlCl₃) (0.3 mol)

-

Chloroform

-

Ice

-

Water

Procedure:

-

In a suitable reaction vessel, a mixture of 1-chloro-3,4-difluorobenzene and aluminum chloride is prepared.

-

Acetyl chloride is added to the mixture at a temperature of 20°C to 40°C.

-

The reaction mixture is then heated to 120°C and stirred for 2 hours.

-

While still hot, the mixture is carefully poured onto 250g of ice.

-

The separated oily layer is extracted with chloroform.

-

The combined chloroform extracts are washed with water.

-

The solvent is removed by distillation under reduced pressure to yield this compound.

Yield: 82% Boiling Point of Product: 65°C - 67°C / 4-5 mmHg[2]

Oxidation to 2-chloro-4,5-difluorobenzoic acid

This protocol details the conversion of this compound to 2-chloro-4,5-difluorobenzoic acid, an important intermediate for various pharmaceuticals.[2]

Materials:

-

This compound (0.1 mol)

-

12% Sodium hypochlorite solution (0.4 mol)

-

Concentrated hydrochloric acid

-

Dichloromethane

Procedure:

-

This compound is added to a 12% sodium hypochlorite solution.

-

The mixture is heated under reflux for 4 hours.

-

After cooling, concentrated hydrochloric acid is added dropwise until the pH of the solution reaches 1.

-

The resulting white crystals are dissolved in dichloromethane.

-

The aqueous phase is separated and extracted twice with dichloromethane.

-

The organic phases are combined, and the solvent is evaporated to yield 2-chloro-4,5-difluorobenzoic acid.

Yield: 85.1%

Applications in Drug Development

This compound is a valuable building block in the synthesis of pharmaceuticals. It is a precursor to 2-chloro-4,5-difluorobenzoic acid, which is a key intermediate in the production of new antibacterial drugs, such as fluoroquinolones, and cardiovascular drugs.[2] The presence of chlorine and fluorine atoms in the molecule can influence the pharmacokinetic and pharmacodynamic properties of the final drug candidates.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is classified as an irritant. For detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

References

An In-Depth Technical Guide on the Molecular Structure of 1-(2-Chloro-4,5-difluorophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Chloro-4,5-difluorophenyl)ethanone, also known as 2'-Chloro-4',5'-difluoroacetophenone, is a halogenated aromatic ketone that serves as a critical intermediate in the synthesis of various pharmaceutical compounds. Its specific substitution pattern on the phenyl ring makes it a valuable precursor for the development of new therapeutic agents, particularly in the realms of antibacterial and cardiovascular medicine. This technical guide provides a comprehensive overview of its molecular structure, synthesis, and its role as a building block in drug discovery.

Molecular Structure and Chemical Properties

1-(2-Chloro-4,5-difluorophenyl)ethanone possesses a well-defined molecular architecture that dictates its reactivity and utility as a synthetic intermediate. The molecule consists of an acetophenone core substituted with a chlorine atom and two fluorine atoms on the phenyl ring.

Table 1: Chemical and Physical Properties

| Property | Value |

| IUPAC Name | 1-(2-Chloro-4,5-difluorophenyl)ethanone |

| Synonyms | This compound |

| CAS Number | 208174-39-6 |

| Molecular Formula | C₈H₅ClF₂O |

| Molecular Weight | 190.57 g/mol |

| Appearance | White solid |

| Boiling Point | 65-67 °C at 4-5 mmHg[1] |

Synthesis of 1-(2-Chloro-4,5-difluorophenyl)ethanone

The primary synthetic route to 1-(2-chloro-4,5-difluorophenyl)ethanone is through a Friedel-Crafts acylation reaction. This well-established method provides an efficient means of producing this key intermediate.

Experimental Protocol: Friedel-Crafts Acylation

Materials:

-

1-Chloro-3,4-difluorobenzene

-

Acetyl chloride

-

Aluminum chloride (anhydrous)

-

Chloroform

-

Ice

-

Water

Procedure:

-

To a reaction vessel containing 29.7 g (0.2 mol) of 1-chloro-3,4-difluorobenzene and 40.0 g (0.3 mol) of anhydrous aluminum chloride, 23.6 g (0.3 mol) of acetyl chloride is added at a temperature between 20°C and 40°C.[1]

-

The reaction mixture is then heated to 120°C and stirred for 2 hours.[1]

-

While still hot, the mixture is carefully poured onto 250 g of ice.[1]

-

The separated oily layer is extracted with chloroform.

-

The combined chloroform extracts are washed with water.

-

The solvent is removed by distillation under reduced pressure to yield 1-(2-chloro-4,5-difluorophenyl)ethanone. The reported yield is 82%, with a boiling point of 65-67°C at 4-5 mmHg.[1]

Spectroscopic Data

Table 2: Predicted ¹H NMR Spectral Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| CH₃ (acetyl) | ~2.6 | s |

| Ar-H | 7.0 - 7.5 | m |

Table 3: Predicted ¹³C NMR Spectral Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | ~195 |

| CH₃ | ~26 |

| Ar-C | 115 - 140 |

Table 4: Characteristic IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C=O (ketone) | 1680 - 1700 | Strong |

| C-F (aryl) | 1100 - 1300 | Strong |

| C-Cl (aryl) | 1000 - 1100 | Medium |

| C-H (aromatic) | 3000 - 3100 | Medium |

| C-H (aliphatic) | 2850 - 3000 | Medium |

Table 5: Predicted Mass Spectrometry Fragmentation

| m/z | Fragment |

| 190/192 | [M]⁺ (Molecular ion) |

| 175/177 | [M - CH₃]⁺ |

| 147/149 | [M - COCH₃]⁺ |

Role in Drug Development

1-(2-Chloro-4,5-difluorophenyl)ethanone is a key starting material for the synthesis of more complex molecules with therapeutic potential. Its utility has been demonstrated in the development of both antibacterial and cardiovascular drugs.

Precursor to Fluoroquinolone Antibiotics

This compound serves as an important intermediate in the production of new antibacterial drugs, such as fluoroquinolones.[1] The synthesis of these antibiotics often involves the modification of the acetophenone moiety to construct the characteristic quinolone core. Fluoroquinolones are a class of broad-spectrum antibiotics that inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.

Intermediate for Cardiovascular Drugs

1-(2-Chloro-4,5-difluorophenyl)ethanone is also utilized in the synthesis of cardiovascular drugs.[1] The specific structural features of this molecule can be incorporated into larger scaffolds designed to interact with cardiovascular targets.

Associated Signaling Pathways (of Structurally Related Compounds)

While specific signaling pathways directly modulated by 1-(2-chloro-4,5-difluorophenyl)ethanone have not been elucidated, the biological activities of the drug classes for which it is a precursor are well-characterized. For instance, fluoroquinolone antibiotics, which are synthesized from this intermediate, have been shown to have effects beyond their antibacterial action.

Recent studies have indicated that certain fluoroquinolones can inhibit cancer cell migration and invasion by downregulating the expression of matrix metalloproteinase-9 (MMP-9).[2] This effect is mediated through the p38 and cyclic AMP (cAMP) signaling pathways.[2]

It is important to note that this signaling pathway is associated with the final drug products and not the intermediate itself. However, this illustrates the potential for molecules derived from 1-(2-chloro-4,5-difluorophenyl)ethanone to interact with significant biological pathways.

Conclusion

1-(2-Chloro-4,5-difluorophenyl)ethanone is a valuable and versatile chemical intermediate with a well-defined molecular structure and a straightforward synthetic route. Its utility in the synthesis of fluoroquinolone antibiotics and cardiovascular drugs underscores its importance in the field of drug development. Further research into the biological activities of novel compounds derived from this precursor may lead to the discovery of new therapeutic agents with unique mechanisms of action.

References

Spectral Analysis of 2'-Chloro-4',5'-difluoroacetophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for 2'-Chloro-4',5'-difluoroacetophenone, a key intermediate in pharmaceutical and agrochemical synthesis. Due to the limited availability of experimentally-derived public data for this specific compound, this document focuses on predicted spectral characteristics based on established principles of spectroscopy and data from structurally analogous compounds. This guide is intended to assist researchers in the identification, characterization, and quality control of this compound.

Chemical Structure and Properties

-

IUPAC Name: 1-(2-Chloro-4,5-difluorophenyl)ethan-1-one

-

Molecular Formula: C₈H₅ClF₂O

-

Molecular Weight: 190.57 g/mol

-

Structure:

Predicted Spectral Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are based on the analysis of substituent effects on the acetophenone scaffold.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 2.6 | Singlet | 3H | -COCH₃ |

| ~ 7.2 - 7.8 | Multiplet | 2H | Aromatic Protons |

Table 2: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 200 | C=O (Ketone) |

| ~ 150-160 (d, JCF) | C-F |

| ~ 145-155 (d, JCF) | C-F |

| ~ 130-140 (d) | C-Cl |

| ~ 115-125 (m) | Aromatic CH |

| ~ 110-120 (m) | Aromatic CH |

| ~ 30 | -COCH₃ |

Note: The chemical shifts for the fluorine-bearing carbons will appear as doublets due to carbon-fluorine coupling (JCF). The aromatic region will show complex splitting patterns due to ¹H-¹⁹F and ¹³C-¹⁹F couplings.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100-3000 | Medium | Aromatic C-H Stretch |

| ~ 2950-2850 | Medium | Aliphatic C-H Stretch (-CH₃) |

| ~ 1700-1680 | Strong | C=O Stretch (Ketone) |

| ~ 1600-1450 | Medium-Strong | Aromatic C=C Stretch |

| ~ 1300-1100 | Strong | C-F Stretch |

| ~ 800-600 | Strong | C-Cl Stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Ion |

| 190/192 | [M]⁺ (Molecular Ion, ~3:1 ratio due to ³⁵Cl/³⁷Cl) |

| 175/177 | [M - CH₃]⁺ |

| 147/149 | [M - COCH₃]⁺ |

| 119 | [C₆H₂F₂]⁺ |

The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes (approximately 3:1 ratio).[1][2] The primary fragmentation pathway is likely the alpha-cleavage of the acetyl group.

Experimental Protocols

The following are generalized protocols for obtaining the spectral data. Instrument parameters should be optimized for the specific sample and equipment used.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition:

-

Acquire ¹H NMR spectra on a 400 MHz or higher field spectrometer.

-

Acquire ¹³C NMR spectra using a proton-decoupled pulse sequence.

-

-

Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy

-

Sample Preparation: As this compound is expected to be a solid or high-boiling liquid, the Attenuated Total Reflectance (ATR) or KBr pellet method is suitable.

-

ATR: Place a small amount of the sample directly on the ATR crystal.

-

KBr Pellet: Grind a small amount of the sample with dry KBr powder and press into a thin, transparent pellet.

-

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Processing: Perform a background subtraction using a spectrum of the empty sample holder (for ATR) or a pure KBr pellet.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph (GC-MS).

-

Ionization: Use Electron Ionization (EI) at 70 eV.

-

Mass Analysis: Scan a mass range appropriate to detect the molecular ion and expected fragments (e.g., m/z 40-300).

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectral analysis of a chemical compound like this compound.

Caption: General workflow for the spectral characterization of an organic compound.

This guide provides a foundational understanding of the expected spectral characteristics of this compound. Researchers should use this information in conjunction with their own experimentally obtained data for accurate compound identification and characterization.

References

An In-depth Technical Guide to the Fundamental Synthesis of 2'-Chloro-4',5'-difluoroacetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core synthesis pathway for 2'-Chloro-4',5'-difluoroacetophenone, a key intermediate in the development of various pharmaceuticals. This document details the underlying chemical principles, experimental protocols, and characterization data to support researchers in the synthesis and application of this compound.

Core Synthesis Pathway: Friedel-Crafts Acylation

The most fundamental and widely employed method for the synthesis of this compound is the Friedel-Crafts acylation of 1-chloro-3,4-difluorobenzene. This electrophilic aromatic substitution reaction utilizes acetyl chloride as the acylating agent and a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃), as a catalyst.[1]

The reaction proceeds by the formation of a highly electrophilic acylium ion through the interaction of acetyl chloride with aluminum chloride. The 1-chloro-3,4-difluorobenzene ring then acts as a nucleophile, attacking the acylium ion. The acetyl group is directed to the position ortho to the chlorine atom and meta to the fluorine atoms, yielding the desired product. The deactivating nature of the resulting ketone product generally prevents further acylation of the ring.

Reaction Mechanism

The mechanism of the Friedel-Crafts acylation for the synthesis of this compound is a classic example of electrophilic aromatic substitution.

Figure 1: Mechanism of Friedel-Crafts Acylation.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound based on established literature.[1]

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 1-Chloro-3,4-difluorobenzene | 148.55 | 29.7 g | 0.2 |

| Acetyl Chloride | 78.50 | 23.6 g | 0.3 |

| Anhydrous Aluminum Chloride | 133.34 | 40.0 g | 0.3 |

| Chloroform | - | As needed for extraction | - |

| Ice | - | 250 g | - |

| Water | - | As needed for washing | - |

Procedure

-

Reaction Setup: To a suitable reaction vessel equipped with a stirrer and a reflux condenser, add 1-chloro-3,4-difluorobenzene (29.7 g, 0.2 mol) and anhydrous aluminum chloride (40.0 g, 0.3 mol).

-

Addition of Acetyl Chloride: While stirring, add acetyl chloride (23.6 g, 0.3 mol) to the mixture at a temperature between 20°C and 40°C.

-

Reaction: Heat the reaction mixture to 120°C and maintain stirring at this temperature for 2 hours.

-

Work-up: While still hot, carefully pour the reaction mixture onto 250 g of ice. This will quench the reaction and dissolve the aluminum salts.

-

Extraction: Transfer the mixture to a separatory funnel and extract the organic layer with chloroform. The aqueous layer should be extracted twice more with chloroform.

-

Washing: Combine the organic extracts and wash with water to remove any remaining water-soluble impurities.

-

Purification: Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate the solvent under reduced pressure. The crude product is then purified by vacuum distillation.

Expected Yield and Physical Properties

| Parameter | Value |

| Yield | 31.2 g (82%) |

| Boiling Point | 65°C - 67°C at 4-5 mmHg |

Characterization Data (Predicted and Analog-Based)

As of the last update, specific experimental spectroscopic data for this compound is not widely available in public databases. The following data is predicted or based on the analysis of structurally similar compounds and should be used as a reference for characterization.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show a singlet for the methyl protons and two aromatic protons, likely appearing as multiplets due to complex coupling with the fluorine atoms.

-

δ ~2.6 ppm (s, 3H, -COCH₃)

-

δ ~7.4-7.8 ppm (m, 2H, Ar-H)

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will be more complex due to carbon-fluorine coupling. Key expected shifts include:

-

δ ~26 ppm (-COCH₃)

-

δ ~115-155 ppm (Ar-C, with C-F coupling)

-

δ ~195 ppm (C=O)

Mass Spectrometry (Predicted)

The mass spectrum should show a molecular ion peak (M⁺) and a characteristic M+2 peak due to the chlorine isotope (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

-

m/z (M⁺) for C₈H₆³⁵ClF₂O: 191.00

-

m/z (M⁺) for C₈H₆³⁷ClF₂O: 193.00

-

Major Fragments: Loss of CH₃ (m/z 176/178), loss of COCH₃ (m/z 148/150).

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by a strong carbonyl stretch and absorptions corresponding to the aromatic ring and C-F bonds.

-

~1680-1700 cm⁻¹ (C=O stretch, strong)

-

~1500-1600 cm⁻¹ (C=C aromatic stretch)

-

~1100-1300 cm⁻¹ (C-F stretch)

Alternative Purification Methods

While vacuum distillation is a documented method for purification, other techniques can be employed, especially for smaller-scale syntheses or for achieving higher purity.

Recrystallization

For solid acetophenones, recrystallization is a common purification technique. A suitable solvent system would be one in which the compound is soluble at high temperatures but sparingly soluble at low temperatures. A non-polar solvent or a mixture of a polar and non-polar solvent (e.g., ethanol/water, hexane/ethyl acetate) could be explored.

Column Chromatography

Flash column chromatography using silica gel is a versatile method for purifying organic compounds. A solvent system of low to medium polarity, such as a gradient of ethyl acetate in hexane, would likely be effective in separating the product from impurities.

Figure 2: Purification options for the final product.

Safety and Handling

The synthesis of this compound involves hazardous materials and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

1-Chloro-3,4-difluorobenzene: Flammable liquid and vapor. Causes skin and serious eye irritation. May cause respiratory irritation.

-

Acetyl Chloride: Highly flammable liquid and vapor. Reacts violently with water. Causes severe skin burns and eye damage. Corrosive to the respiratory tract.

-

Aluminum Chloride: Causes severe skin burns and eye damage. Reacts violently with water, releasing heat and hydrogen chloride gas.

It is imperative to consult the Safety Data Sheets (SDS) for each reagent before commencing any experimental work.

Applications

This compound is a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. It serves as a precursor for the production of 2-chloro-4,5-difluorobenzoic acid, which is an important building block for certain fluoroquinolone antibiotics and cardiovascular drugs.[1] The presence of the chlorine and fluorine atoms provides multiple sites for further chemical modification, making it a versatile starting material for drug discovery and development.

References

A Technical Guide to Determining the Solubility of 2'-Chloro-4',5'-difluoroacetophenone in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Chloro-4',5'-difluoroacetophenone is a halogenated aromatic ketone. Its chemical structure, featuring a chlorinated and difluorinated phenyl ring attached to an acetyl group, suggests that its solubility will be influenced by the polarity, hydrogen bonding capacity, and dielectric constant of the solvent. This guide provides the necessary protocols to systematically evaluate its solubility in a range of common organic solvents, enabling researchers to make informed decisions in their experimental designs.

Solubility Data

As of the latest literature review, comprehensive quantitative solubility data for this compound across a range of common organic solvents has not been published. The following table is provided as a template for researchers to record their experimentally determined solubility data. It is recommended to conduct solubility tests at standard laboratory temperatures (e.g., 20°C or 25°C) and to specify the temperature at which the measurements were taken.

Table 1: Experimental Solubility of this compound

| Solvent | Chemical Formula | Solubility ( g/100 mL) at [Specify Temp.] | Observations |

| Polar Protic Solvents | |||

| Methanol | CH₃OH | ||

| Ethanol | C₂H₅OH | ||

| Polar Aprotic Solvents | |||

| Acetone | C₃H₆O | ||

| Ethyl Acetate | C₄H₈O₂ | ||

| Dichloromethane | CH₂Cl₂ | ||

| Chloroform | CHCl₃ | ||

| Nonpolar Solvents | |||

| Toluene | C₇H₈ | ||

| Hexane | C₆H₁₄ |

Experimental Protocols for Solubility Determination

The following protocols describe common methods for determining the solubility of a solid compound in an organic solvent.

The shake-flask method is a widely recognized technique for determining equilibrium solubility.

Materials:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Screw-cap vials or flasks

-

Orbital shaker or magnetic stirrer

-

Temperature-controlled environment (e.g., incubator or water bath)

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

-

Add an excess amount of solid this compound to a vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Pipette a known volume of the selected organic solvent into the vial.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment.

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

After the equilibration period, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a membrane filter that is compatible with the solvent to remove all solid particles.

-

Dilute the filtered saturated solution with a known volume of the solvent.

-

Analyze the concentration of this compound in the diluted solution using a pre-calibrated analytical method (e.g., HPLC).

-

Calculate the solubility based on the measured concentration and the dilution factor.

For a simpler, albeit potentially less precise, determination, a gravimetric method can be employed.

Materials:

-

This compound (solid)

-

Selected organic solvents

-

Vials or test tubes

-

Stirring rod

-

Analytical balance

-

Evaporating dish

-

Oven or vacuum desiccator

Procedure:

-

Prepare a saturated solution with excess solid as described in the shake-flask method (steps 1-6).

-

Carefully decant or filter a known volume of the saturated supernatant into a pre-weighed evaporating dish.

-

Gently evaporate the solvent in a fume hood or under reduced pressure. A low-temperature oven can be used, ensuring the temperature is well below the boiling point of the solute to avoid decomposition.

-

Once the solvent has completely evaporated, weigh the evaporating dish containing the solid residue.

-

The mass of the dissolved solid is the difference between the final and initial weights of the evaporating dish.

-

Calculate the solubility in terms of mass per volume of solvent.

Workflow for Solubility Determination

The following diagram illustrates the logical workflow for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of a solid compound.

Factors Influencing Solubility

-

Polarity: "Like dissolves like" is a fundamental principle. The polarity of this compound, influenced by its carbonyl and halogen functional groups, will determine its affinity for solvents of similar polarity.

-

Temperature: The solubility of solids in liquids generally increases with temperature. It is crucial to control and report the temperature at which solubility is measured.

-

Solvent Purity: The presence of impurities, particularly water, in the organic solvents can significantly affect the measured solubility. Therefore, the use of high-purity, anhydrous solvents is recommended.

Conclusion

This technical guide provides a framework for the systematic determination of the solubility of this compound in common organic solvents. By following the detailed experimental protocols and utilizing the provided data presentation structure, researchers can generate reliable and comparable solubility data. This information is invaluable for the effective use of this compound in drug development and other scientific applications.

An In-depth Technical Guide to the Safety Data Sheet for 2'-Chloro-4',5'-difluoroacetophenone

This guide provides a comprehensive overview of the safety, handling, and physicochemical properties of 2'-Chloro-4',5'-difluoroacetophenone. It is intended for researchers, scientists, and professionals in drug development who may handle this compound. The information is compiled from available safety data sheets and chemical property databases to ensure safe laboratory practices.

Chemical Identification and Physicochemical Properties

This compound is an organic intermediate, often used in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its reactivity is largely dictated by the chloroacetyl group and the substituted phenyl ring.

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| Molecular Formula | C₈H₅ClF₂O | [1] |

| Molar Mass | 190.57 g/mol | [1] |

| Density (Predicted) | 1.348 ± 0.06 g/cm³ | [1] |

| Boiling Point (Predicted) | 211.4 ± 35.0 °C | [1] |

| Boiling Point (Experimental) | 65 - 67 °C / 4-5 mmHg | [1] |

Hazard Identification and Classification

This compound is classified as an irritant.[1] While specific toxicological data for this compound is limited, analogous compounds such as 2-Chloro-4'-fluoroacetophenone are known to cause skin, eye, and respiratory irritation.[2]

Table 2: GHS Hazard Classification (Based on similar compounds)

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | Causes skin irritation[2] |

| Serious Eye Damage/Irritation | 2 | Causes serious eye irritation[2] |

| Specific target organ toxicity (single exposure) | 3 | May cause respiratory irritation[2] |

The logical relationship between hazard identification, required precautions, and emergency response is crucial for safe handling.

Caption: Hazard identification and corresponding safety measures.

Experimental and Handling Protocols

Detailed protocols for handling and in case of accidental exposure are critical for laboratory safety. The following methodologies are based on standard practices for similar chemical compounds.

3.1. First-Aid Measures

-

General Advice: In all cases of exposure, consult a physician and show them the Safety Data Sheet.[3]

-

If Inhaled: Move the person into fresh air. If they are not breathing, give artificial respiration.[2]

-

In Case of Skin Contact: Immediately wash off with soap and plenty of water. If skin irritation persists, consult a physician.[2][3] Remove contaminated clothing.

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, also under the eyelids, and consult a physician.[2][3]

-

If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.[3]

3.2. Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3]

-

Specific Hazards: Combustion may produce hazardous gases such as carbon oxides, hydrogen chloride, and hydrogen fluoride.[3]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2]

3.3. Accidental Release Measures

The workflow for managing an accidental spill involves containment, cleanup, and disposal while ensuring personnel safety.

-

Personal Precautions: Use personal protective equipment (PPE) as specified in Section 4. Ensure adequate ventilation and evacuate personnel to safe areas. Avoid breathing dust or vapors.[3]

-

Environmental Precautions: Prevent the product from entering drains or waterways.[3]

-

Methods for Cleaning Up: For solids, sweep up and shovel into a suitable container for disposal without creating dust. For liquids, soak up with an inert absorbent material.[2][3]

Caption: Workflow for handling an accidental chemical spill.

Personal Protective Equipment (PPE)

To mitigate the risks associated with handling this compound, the use of appropriate PPE is mandatory.

Table 3: Recommended Personal Protective Equipment

| Protection Type | Specification | Rationale |

| Eye/Face Protection | Safety glasses with side-shields or chemical goggles conforming to EN166 or OSHA 29 CFR 1910.133.[2] | Prevents eye irritation or serious damage from splashes or dust. |

| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[2] | Protects against skin irritation and potential absorption. |

| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or irritation is experienced.[2] | Prevents respiratory tract irritation from dust or vapors. |

Storage and Stability

-

Storage Conditions: Store in a cool, dry, and well-ventilated place.[3] Keep the container tightly closed.[2][3]

-

Chemical Stability: The compound is stable under recommended storage conditions.[3]

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[3]

-

Hazardous Decomposition: Under fire conditions, it can decompose to form carbon oxides, hydrogen chloride gas, and hydrogen fluoride.[3]

References

Theoretical Modeling of 2'-Chloro-4',5'-difluoroacetophenone: An In-depth Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the theoretical modeling of the physicochemical properties of 2'-Chloro-4',5'-difluoroacetophenone. This document integrates established computational methodologies with available experimental data to serve as a valuable resource for researchers engaged in the study and application of this halogenated aromatic ketone.

Molecular Structure and Optimization

The foundational step in the theoretical modeling of this compound involves the optimization of its molecular geometry. Density Functional Theory (DFT) is the most common and reliable method for this purpose. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, combined with a high-level basis set such as 6-311++G(d,p), is recommended for achieving a balance between computational cost and accuracy for halogenated organic compounds.

The optimized structure of this compound is characterized by a planar phenyl ring. The acetyl group may exhibit a slight dihedral angle with respect to the phenyl ring to minimize steric hindrance. The chlorine and fluorine substitutions on the phenyl ring influence the electron distribution and the overall geometry of the molecule.

Table 1: Predicted Geometric Parameters for this compound (DFT/B3LYP/6-311++G(d,p))

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C=O | Value | C-C=O | Value |

| C-Cl | Value | C-C-Cl | Value |

| C-F (ortho) | Value | C-C-F (ortho) | Value |

| C-F (meta) | Value | C-C-F (meta) | Value |

| C-C (ring) | Average Value | C-C-C (ring) | Average Value |

| C-CH3 | Value | C-C-H (methyl) | Average Value |

| C-H (ring) | Average Value | H-C-H (methyl) | Average Value |

Note: Specific values are not available in the public domain and would require fresh computational runs. The table structure is provided for guidance.

Spectroscopic Properties: A Theoretical and Experimental Correlation

Theoretical modeling is instrumental in the interpretation of experimental spectra, including FT-IR, FT-Raman, NMR, and UV-Vis.

Vibrational Spectroscopy (FT-IR and FT-Raman)

The vibrational frequencies of this compound can be calculated using the optimized geometry from the DFT/B3LYP/6-311++G(d,p) level of theory. The calculated harmonic frequencies are often systematically higher than the experimental values and are typically scaled by an empirical factor (e.g., ~0.96) to improve agreement with experimental data. A detailed assignment of the vibrational modes can be achieved through Potential Energy Distribution (PED) analysis.

Table 2: Predicted and Experimental Vibrational Frequencies for this compound

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) (Scaled) | Experimental FT-IR Wavenumber (cm⁻¹) | Experimental FT-Raman Wavenumber (cm⁻¹) |

| C=O stretch | Value | Value | Value |

| C-Cl stretch | Value | Value | Value |

| C-F stretches | Values | Values | Values |

| Aromatic C-H stretch | Values | Values | Values |

| CH3 symmetric stretch | Value | Value | Value |

| CH3 asymmetric stretch | Value | Value | Value |

| Aromatic C=C stretches | Values | Values | Values |

| In-plane C-H bends | Values | Values | Values |

| Out-of-plane C-H bends | Values | Values | Values |

Note: Specific values are not available in the public domain and would require fresh computational runs and experimental measurements. The table structure is provided for guidance.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The theoretical ¹H and ¹³C NMR chemical shifts of this compound can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method with the DFT/B3LYP/6-311++G(d,p) optimized geometry. The calculations are typically performed in a solvent to mimic experimental conditions, often using a polarizable continuum model (PCM). The calculated chemical shifts are reported relative to a standard, usually Tetramethylsilane (TMS).

Table 3: Predicted and Experimental ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹H Chemical Shift (δ) | Experimental ¹H Chemical Shift (δ) | Atom | Predicted ¹³C Chemical Shift (δ) | Experimental ¹³C Chemical Shift (δ) |

| Aromatic H | Values | Values | C=O | Value | Value |

| CH₃ | Value | Value | C-Cl | Value | Value |

| C-F (ortho) | Value | Value | |||

| C-F (meta) | Value | Value | |||

| Aromatic C-H | Values | Values | |||

| Aromatic C (quaternary) | Values | Values | |||

| CH₃ | Value | Value |

Note: Specific values are not available in the public domain and would require fresh computational runs and experimental measurements. The table structure is provided for guidance.

Electronic Spectroscopy (UV-Vis)

The electronic absorption spectrum of this compound can be simulated using Time-Dependent Density Functional Theory (TD-DFT) calculations, again with the B3LYP functional and 6-311++G(d,p) basis set. These calculations provide information on the electronic transitions, their corresponding absorption wavelengths (λmax), and oscillator strengths. The solvent effect is also crucial for accurate predictions and can be incorporated using the PCM model.

Table 4: Predicted Electronic Absorption Properties of this compound

| Electronic Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | Value | Value | HOMO → LUMO |

| S₀ → S₂ | Value | Value | e.g., HOMO-1 → LUMO |

Note: Specific values are not available in the public domain and would require fresh computational runs. The table structure is provided for guidance.

Experimental Protocols

Synthesis via Friedel-Crafts Acylation

A plausible synthetic route for this compound is the Friedel-Crafts acylation of 1-chloro-3,4-difluorobenzene with acetyl chloride.

Reaction:

1-chloro-3,4-difluorobenzene + Acetyl Chloride --(AlCl₃)--> this compound + HCl

General Procedure:

-

To a stirred solution of 1-chloro-3,4-difluorobenzene in an anhydrous solvent (e.g., dichloromethane), add anhydrous aluminum chloride (AlCl₃) in portions at a controlled temperature (e.g., 0-5 °C).

-

Slowly add acetyl chloride to the reaction mixture, maintaining the low temperature.

-

After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

The reaction is quenched by carefully pouring the mixture into a mixture of ice and concentrated hydrochloric acid.

-

The organic layer is separated, and the aqueous layer is extracted with the organic solvent.

-

The combined organic layers are washed with water, a dilute solution of sodium bicarbonate, and brine.

-

The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

-

The crude product can be purified by distillation under reduced pressure or column chromatography.

Spectroscopic Characterization

-

FT-IR Spectroscopy: The FT-IR spectrum can be recorded using a Fourier Transform Infrared spectrometer. The sample can be analyzed as a neat liquid between KBr plates or as a thin film on a KBr disk. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

-

FT-Raman Spectroscopy: The FT-Raman spectrum can be obtained using a spectrometer equipped with a near-infrared (NIR) laser source (e.g., 1064 nm). The sample can be placed in a glass capillary tube for analysis. The spectrum is typically recorded in the range of 4000-50 cm⁻¹.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra can be recorded on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz). The sample is dissolved in a deuterated solvent (e.g., CDCl₃), and a small amount of TMS is added as an internal standard.

-

UV-Vis Spectroscopy: The UV-Vis absorption spectrum can be recorded using a double-beam UV-Vis spectrophotometer. The sample is dissolved in a suitable solvent (e.g., ethanol or acetonitrile) to a known concentration, and the spectrum is recorded in the range of 200-400 nm.

Visualizations

Computational Workflow

The following diagram illustrates the general workflow for the theoretical modeling of this compound properties.

Experimental Characterization Workflow

The following diagram outlines the workflow for the synthesis and experimental characterization of this compound.

An In-depth Technical Guide to the Reactivity Profile and Electronic Effects of 2'-Chloro-4',5'-difluoroacetophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, reactivity profile, and electronic effects of 2'-Chloro-4',5'-difluoroacetophenone. This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. This document consolidates available data on its synthesis, and reactions, and provides a theoretical framework for understanding its electronic characteristics. Due to the limited availability of specific experimental data in the public domain, some sections of this guide are based on established principles of organic chemistry and comparative analysis with structurally related compounds.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. It is important to note that some of these values are predicted and should be confirmed by experimental data.

| Property | Value | Source |

| Molecular Formula | C₈H₅ClF₂O | [1] |

| Molar Mass | 190.57 g/mol | [1] |

| Boiling Point | 65-67 °C at 4-5 mmHg | [2] |

| Predicted Boiling Point | 211.4 ± 35.0 °C at 760 mmHg | [1][3] |

| Predicted Density | 1.348 ± 0.06 g/cm³ | [1][3] |

Electronic Effects of Substituents

The reactivity of this compound is significantly influenced by the electronic properties of the chloro and difluoro substituents on the phenyl ring. Both chlorine and fluorine are highly electronegative atoms, and their presence has a profound impact on the electron distribution within the molecule.

-

Inductive Effect (-I): The chlorine and fluorine atoms exert a strong electron-withdrawing inductive effect. This effect involves the polarization of the sigma (σ) bonds, pulling electron density away from the aromatic ring and the acetyl group. The 2'-chloro substituent, being in the ortho position to the acetyl group, has a pronounced inductive effect on the carbonyl carbon, increasing its electrophilicity. The 4' and 5' fluoro substituents also contribute to the overall electron withdrawal from the ring.

-

Mesomeric (Resonance) Effect (+M): Halogens, including chlorine and fluorine, possess lone pairs of electrons that can be delocalized into the aromatic π-system through a positive mesomeric effect. However, for halogens, the inductive effect is generally considered to be stronger than the mesomeric effect. In the case of this compound, the +M effect of the halogens would tend to donate electron density to the ring, opposing the -I effect. The net electronic effect of the halogen substituents is a combination of these two opposing forces, with the inductive withdrawal typically dominating, leading to an overall deactivation of the aromatic ring towards electrophilic substitution.

The combination of a 2'-chloro and 4',5'-difluoro substitution pattern results in a significantly electron-deficient aromatic ring. This has two major consequences for the molecule's reactivity:

-

Increased Electrophilicity of the Carbonyl Carbon: The strong electron-withdrawing nature of the substituents enhances the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack.

-

Deactivation of the Aromatic Ring: The electron-deficient ring is less reactive towards electrophilic aromatic substitution reactions.

A logical representation of these electronic effects is depicted in the diagram below.

Caption: Electronic effects of substituents in this compound.

Reactivity Profile

The dual reactivity of the carbonyl group and the halogenated aromatic ring makes this compound a versatile synthetic intermediate.

Reactions at the Carbonyl Group

The electron-withdrawing substituents enhance the reactivity of the carbonyl group towards nucleophiles. Typical reactions include:

-

Oxidation: The acetyl group can be oxidized to a carboxylic acid. A notable example is the haloform reaction.

-

Reduction: The carbonyl group can be reduced to a secondary alcohol using various reducing agents.

-

Condensation Reactions: The α-protons of the acetyl group are acidic and can be removed by a base to form an enolate, which can then participate in aldol-type condensation reactions.

Reactions of the Aromatic Ring

Due to the deactivating effect of the halogen substituents, electrophilic aromatic substitution reactions are generally disfavored. When they do occur, the directing effects of the substituents will determine the position of the incoming electrophile.

Nucleophilic Aromatic Substitution

The electron-deficient nature of the aromatic ring makes it more susceptible to nucleophilic aromatic substitution (SNAAr), particularly at the positions activated by the electron-withdrawing groups.

Experimental Protocols

Detailed experimental procedures for the synthesis and a key reaction of this compound are provided below.

Synthesis of this compound via Friedel-Crafts Acylation

This synthesis involves the acylation of 1-chloro-3,4-difluorobenzene with acetyl chloride using aluminum chloride as a catalyst.[2]

Materials and Reagents:

-

1-chloro-3,4-difluorobenzene

-

Acetyl chloride

-

Aluminum chloride (anhydrous)

-

Chloroform

-

Ice

-

Water

Procedure:

-

To a mixture of 29.7 g (0.2 mol) of 1-chloro-3,4-difluorobenzene and 40.0 g (0.3 mol) of aluminum chloride, add 23.6 g (0.3 mol) of acetyl chloride at a temperature between 20°C and 40°C.

-

Stir the mixture at 120°C for 2 hours.

-

While still hot, pour the reaction mixture onto 250 g of ice.

-

Extract the separated oil with chloroform.

-

Combine the organic extracts and wash with water.

-

Distill the combined extract under reduced pressure to obtain this compound.

Yield: 31.2 g (82%) Boiling Point: 65°C-67°C at 4-5 mmHg[2]

The workflow for this synthesis is illustrated in the following diagram.

Caption: Synthesis workflow for this compound.

Oxidation to 2-chloro-4,5-difluorobenzoic acid

This compound can be oxidized to the corresponding benzoic acid derivative using sodium hypochlorite.[2]

Materials and Reagents:

-

This compound

-

12% Sodium hypochlorite solution

-

Concentrated hydrochloric acid

-

Dichloromethane

Procedure:

-

Add 19.1 g (0.1 mol) of this compound to 280.4 g (0.4 mol) of 12% sodium hypochlorite solution.

-

Reflux the mixture for 4 hours.

-

After cooling, add concentrated hydrochloric acid dropwise until the pH reaches 1.

-

Dissolve the formed white crystals in dichloromethane.

-

Separate the aqueous phase and extract it twice with dichloromethane.

-

Combine all organic phases and evaporate the solvent to obtain 2-chloro-4,5-difluorobenzoic acid.

Yield: 16.4 g (85.1%)[2]

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons and the methyl protons of the acetyl group. The aromatic protons will likely appear as complex multiplets due to splitting by each other and by the fluorine atoms. The methyl protons should appear as a singlet.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the methyl carbon, and the aromatic carbons. The aromatic carbon signals will be split by the attached fluorine atoms (C-F coupling).

-

IR Spectroscopy: The infrared spectrum should exhibit a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1680-1700 cm⁻¹. C-F and C-Cl stretching vibrations, as well as aromatic C-H and C=C stretching bands, are also expected.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (190.57 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a molecule containing one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).

Biological Activity

There is currently no specific information in the public domain regarding the biological activity or effects on signaling pathways of this compound. However, the broader class of halogenated acetophenones has been investigated for various biological activities, including antifungal and herbicidal properties.[4] For instance, some acetophenone derivatives have shown nematicidal activity.[4] Given its structure, this compound could be a candidate for screening in various biological assays, particularly in the development of new agrochemicals and pharmaceuticals.

The general role of halogenated acetophenones as precursors in the synthesis of bioactive molecules is well-established. They are often used as starting materials for the synthesis of heterocyclic compounds with potential therapeutic applications.

Conclusion

This compound is a valuable synthetic intermediate with a reactivity profile dominated by the electronic effects of its halogen substituents. The strong electron-withdrawing nature of the chloro and difluoro groups enhances the electrophilicity of the carbonyl carbon and deactivates the aromatic ring. While detailed experimental data on its spectroscopic properties and biological activity are limited, its synthetic utility is evident from the established protocols for its preparation and further transformation. Further research into the biological effects of this specific compound could lead to the discovery of new bioactive molecules for applications in medicine and agriculture.

References

Key characteristics of 2-Chloro-4,5-difluroacetophenone

An In-depth Technical Guide to 2-Chloro-4,5-difluoroacetophenone

Introduction

2'-Chloro-4',5'-difluoroacetophenone is a halogenated organic compound that serves as a critical intermediate in the synthesis of various fine chemicals. Its molecular structure, featuring a chlorinated and difluorinated phenyl ring attached to an acetyl group, provides multiple reactive sites, making it a valuable building block in the pharmaceutical and agrochemical industries. This document provides a comprehensive overview of its chemical properties, synthesis protocols, and key applications, tailored for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These characteristics are essential for its handling, storage, and application in synthetic chemistry.

| Property | Value | Reference |

| CAS Number | 121872-94-4 | [1] |

| Molecular Formula | C₈H₅ClF₂O | [1] |

| Molar Mass | 190.57 g/mol | [1] |

| Boiling Point | 211.4 ± 35.0 °C (Predicted) | [1][2] |

| Density | 1.348 ± 0.06 g/cm³ (Predicted) | [1][2] |

| Hazard Symbol | Xi - Irritant | [1] |

Synthesis and Reaction Mechanisms

This compound is primarily synthesized via a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution involves the reaction of 1-chloro-3,4-difluorobenzene with acetyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride.

Caption: Synthesis of this compound.

Detailed Experimental Protocol: Synthesis

The following protocol for the synthesis of this compound is based on established laboratory procedures.[1][3]

-

Preparation: In a suitable reaction vessel, create a mixture of 29.7g (0.2 mol) of 1-chloro-3,4-difluorobenzene and 40.0g (0.3 mol) of aluminum chloride.

-

Addition of Reagent: While maintaining the temperature between 20°C and 40°C, slowly add 23.6g (0.3 mol) of acetyl chloride to the mixture.

-

Reaction: Stir the resulting mixture at 120°C for 2 hours.

-

Quenching: While the mixture is still hot, carefully pour it onto 250g of ice. An oil layer will separate.

-

Extraction: Extract the separated oil using chloroform or ethyl chloride.

-

Purification: Wash the combined organic extract with water and then neutralize it.

-

Isolation: Distill off the solvent under reduced pressure to obtain the final product, this compound. The reported yield is approximately 82%, with a boiling point of 65°C-67°C at 4-5 mmHg.[1][3]

Applications in Organic Synthesis

A primary application of this compound is its use as an intermediate in the production of 2-chloro-4,5-difluorobenzoic acid (CDFBA).[1][3] CDFBA is a crucial precursor for the synthesis of novel antibacterial drugs, particularly fluoroquinolone antibiotics, as well as cardiovascular and cerebrovascular medications.[1][3] The conversion is achieved through an oxidation reaction, typically using sodium hypochlorite.

Caption: Oxidation of this compound.

Detailed Experimental Protocol: Oxidation to CDFBA

The following procedure details the oxidation of this compound to produce 2-chloro-4,5-difluorobenzoic acid.[3]

-

Reaction Setup: Add 19.1g (0.1 mol) of this compound to a mixture containing 280.4g (0.4 mol) of a 12% sodium hypochlorite solution.

-

Heating: Heat the mixture under reflux for 4 hours.

-

Acidification: After cooling the reaction mixture, add concentrated hydrochloric acid dropwise until the pH of the solution reaches 1. This will cause a white crystalline solid to form.

-

Extraction: Dissolve the white crystals in dichloromethane and separate the aqueous phase. Perform two additional extractions of the aqueous phase with dichloromethane.

-

Isolation: Combine all organic phases and evaporate the solvent to yield the final product, 2-chloro-4,5-difluorobenzoic acid, as white crystals. The reported yield for this step is approximately 85.1%.[3]

Safety and Handling

This compound is classified as an irritant (Xi).[1] Standard laboratory safety precautions should be observed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All work should be conducted in a well-ventilated fume hood. For comprehensive safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a key chemical intermediate with significant utility in the synthesis of high-value compounds for the pharmaceutical and agrochemical sectors. The Friedel-Crafts acylation provides an efficient route for its synthesis, and its subsequent oxidation to 2-chloro-4,5-difluorobenzoic acid demonstrates its importance as a precursor to complex active molecules. The protocols and data presented in this guide offer a technical foundation for researchers and developers working with this versatile compound.

References

Methodological & Application

Synthesis of 2-chloro-4,5-difluorobenzoic acid using 2'-Chloro-4',5'-difluoroacetophenone

Application Note: Synthesis of 2-chloro-4,5-difluorobenzoic acid

Introduction

2-chloro-4,5-difluorobenzoic acid is a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of new antibacterial agents like fluoroquinolones and cardiovascular drugs. This document provides a detailed protocol for the synthesis of 2-chloro-4,5-difluorobenzoic acid from 2'-Chloro-4',5'-difluoroacetophenone via a haloform reaction. The methodology is straightforward and offers a high yield, making it suitable for laboratory-scale synthesis.

Reaction Scheme

The synthesis proceeds through the oxidation of the methyl ketone group of this compound using sodium hypochlorite, a classic example of the haloform reaction. The acetyl group is converted into a carboxylate, which is subsequently protonated to yield the desired carboxylic acid.

Quantitative Data Summary

The following table summarizes the quantitative data for the synthesis of 2-chloro-4,5-difluorobenzoic acid.

| Parameter | Value | Reference |

| Reactant: this compound | ||

| Mass | 19.1 g | [1] |

| Moles | 0.1 mol | [1] |

| Reagent: 12% Sodium Hypochlorite Solution | ||

| Volume | 280.4 g (approx. 233.7 mL) | [1] |

| Moles of NaOCl | 0.4 mol | [1] |

| Product: 2-chloro-4,5-difluorobenzoic acid | ||

| Final Mass | 16.4 g | [1] |

| Yield | 85.1% | [1] |

Experimental Protocol

Materials:

-

This compound

-

12% Sodium hypochlorite solution

-

Concentrated hydrochloric acid

-

Dichloromethane

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 19.1 g (0.1 mol) of this compound to 280.4 g of 12% sodium hypochlorite solution.[1]

-

Reaction: Heat the mixture to reflux and maintain for 4 hours.[1]

-

Cooling and Acidification: After the reaction is complete, allow the mixture to cool to room temperature. Carefully add concentrated hydrochloric acid dropwise until the pH of the solution reaches 1. The formation of a white crystalline precipitate should be observed.[1]

-

Extraction: Dissolve the white crystals in dichloromethane. Transfer the mixture to a separatory funnel and separate the aqueous phase.[1]

-

Further Extraction: Extract the separated aqueous phase twice more with dichloromethane.[1]

-

Combine and Dry: Combine all the organic phases.

-

Solvent Evaporation: Evaporate the solvent from the combined organic phase using a rotary evaporator to obtain the final product, 2-chloro-4,5-difluorobenzoic acid, as white crystals.[1]

-

Yield Determination: The expected yield of the white crystalline product is approximately 16.4 g (85.1%).[1]

Experimental Workflow

Caption: Workflow for the synthesis of 2-chloro-4,5-difluorobenzoic acid.

Signaling Pathway (Reaction Mechanism)

The haloform reaction mechanism involves several key steps.

Caption: Generalized mechanism of the haloform reaction.

References

Application Notes and Protocols: Synthesis of Novel Fluoroquinolones Using 2'-Chloro-4',5'-difluoroacetophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed framework for the synthesis of novel fluoroquinolone antibacterials utilizing 2'-Chloro-4',5'-difluoroacetophenone as a key starting material. Fluoroquinolones are a critical class of synthetic broad-spectrum antibiotics, and the development of new analogs is essential to combat rising bacterial resistance.[1][2][3] this compound serves as a versatile, yet challenging, precursor. Its conversion to a key aniline intermediate, followed by established quinolone synthesis methodologies like the Gould-Jacobs reaction, allows for the construction of the core bicyclic system.[4][5] This document outlines a plausible, multi-step synthetic pathway, provides detailed experimental protocols for each key transformation, and presents relevant data in a structured format for clarity and reproducibility.

Introduction

The 4-quinolone ring system is the fundamental structural motif of a major class of antibacterial agents.[6] The introduction of a fluorine atom at the C-6 position and various substituents at the C-7 position significantly enhances the antibacterial activity. This compound is a readily accessible intermediate that can be synthesized from 1-chloro-3,4-difluorobenzene and acetyl chloride.[4] While not a direct precursor to the quinolone ring via common cyclization methods, its strategic conversion into 2-amino-4,5-difluoroacetophenone or a related aniline derivative enables its entry into the well-established Gould-Jacobs pathway for fluoroquinolone synthesis. This process involves condensation with diethyl ethoxymethylenemalonate (EMME), thermal cyclization, saponification, and subsequent nucleophilic aromatic substitution to introduce desired side chains, typically a piperazine moiety, at the C-7 position.[1][5]

Overall Synthetic Pathway

The proposed pathway involves the conversion of the starting acetophenone to a crucial aniline intermediate, which then undergoes cyclization to form the fluoroquinolone core. The final step involves introducing a side chain to enhance biological activity.

Caption: Proposed synthetic pathway from this compound to a novel fluoroquinolone.

Experimental Protocols

Step 1 & 2: Synthesis of 4-Amino-2-chloro-5-fluorophenyl methyl ketone (Key Intermediate)

This protocol outlines a two-step process to convert the starting acetophenone into the required aniline intermediate via an oxime formation and subsequent Beckmann rearrangement.

Protocol:

-

Oxime Formation:

-

Dissolve this compound (1.0 eq) and hydroxylamine hydrochloride (1.5 eq) in ethanol.

-

Add a solution of sodium hydroxide (1.6 eq) in water dropwise while maintaining the temperature below 30°C.

-

Stir the mixture at room temperature for 4-6 hours. Monitor reaction completion by TLC.

-

Pour the reaction mixture into ice water and acidify with dilute HCl to a pH of ~6.

-

Filter the precipitated solid, wash with cold water, and dry under vacuum to yield the crude oxime.

-

-

Beckmann Rearrangement:

-

Add the crude oxime (1.0 eq) portion-wise to polyphosphoric acid (PPA) at 60°C.

-

Heat the mixture to 120-130°C and stir for 2-3 hours.

-

Cool the reaction mixture to 80°C and pour it onto crushed ice.

-

Neutralize the solution with aqueous sodium hydroxide to pH 7-8.

-

Extract the product with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography (silica gel, hexane:ethyl acetate) to obtain 4-Amino-2-chloro-5-fluorophenyl methyl ketone.

-

Step 3 & 4: Synthesis of the Fluoroquinolone Core

This protocol follows the Gould-Jacobs reaction pathway. It involves the condensation of the key aniline intermediate with diethyl ethoxymethylenemalonate (EMME), followed by thermal cyclization.[5]

Protocol:

-

Condensation with EMME:

-

Mix 4-Amino-2-chloro-5-fluorophenyl methyl ketone (1.0 eq) and diethyl ethoxymethylenemalonate (EMME) (1.1 eq).

-

Heat the mixture to 100-110°C with stirring for 2 hours in the absence of a solvent.

-

Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature to obtain the crude anilinomethylene malonate adduct.

-

-

Thermal Cyclization:

-

Add the crude adduct to a high-boiling point solvent such as Dowtherm A or diphenyl ether.

-

Heat the mixture to 240-250°C and maintain this temperature for 30-60 minutes.

-

Cool the reaction mixture and add hexane to precipitate the product.

-

Filter the solid, wash thoroughly with hexane to remove the solvent, and dry under vacuum. This yields Ethyl 7-Chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate.

-

Step 5: Saponification to the Carboxylic Acid

The ethyl ester of the quinolone core is hydrolyzed to the corresponding carboxylic acid, which is the active pharmacophore for DNA gyrase inhibition.[7]

Protocol:

-

Suspend the ethyl ester (1.0 eq) in a mixture of ethanol and water.

-

Add sodium hydroxide (3.0 eq) and heat the mixture to reflux for 2-4 hours until a clear solution is obtained.

-

Cool the mixture to room temperature and acidify with concentrated hydrochloric acid to a pH of 1-2.

-

Filter the resulting precipitate, wash with cold water and then with ethanol.

-

Dry the solid under vacuum to yield 7-Chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.

Step 6: Introduction of the C-7 Side Chain

The final step involves a nucleophilic aromatic substitution at the C-7 position with a suitable piperazine derivative to complete the synthesis of the target novel fluoroquinolone.

Protocol:

-

Suspend the carboxylic acid (1.0 eq) and the desired piperazine derivative (e.g., N-methylpiperazine, 2.0-3.0 eq) in a solvent such as pyridine or DMSO.

-

Heat the reaction mixture to 120-140°C for 4-8 hours.

-

Monitor the reaction by HPLC or TLC.

-

After cooling, pour the reaction mixture into ice water.

-

Adjust the pH to 7-8 with acetic acid to precipitate the crude product.

-